molecular formula C15H15BrN4O B6171962 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine CAS No. 2731009-33-7

4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine

Numéro de catalogue B6171962
Numéro CAS: 2731009-33-7
Poids moléculaire: 347.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine is a synthetic compound belonging to the class of pyrimidines. This compound has been used in a variety of scientific research applications, such as in the study of drug metabolism and pharmacology. It has been found to have a range of biochemical and physiological effects, and has been used in laboratory experiments to explore its potential. In

Applications De Recherche Scientifique

4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine has been used in a variety of scientific research applications. It has been used in the study of drug metabolism and pharmacology, as it is known to inhibit the activity of certain cytochrome P450 enzymes. It has also been used to study the interaction between drugs and their target proteins, as well as to study the mechanism of action of certain drugs. Additionally, this compound has been used to study the pharmacokinetics of drugs, as it is known to be a substrate for certain drug-metabolizing enzymes.

Mécanisme D'action

The mechanism of action of 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine is not fully understood. However, it is known to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also known to be a substrate for certain drug-metabolizing enzymes, which suggests that it may have an effect on the pharmacokinetics of drugs. Additionally, this compound has been found to bind to certain target proteins, which suggests that it may have an effect on the interaction between drugs and their target proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine are not fully understood. However, it is known to inhibit the activity of certain cytochrome P450 enzymes, which suggests that it may have an effect on the metabolism of drugs. Additionally, this compound has been found to bind to certain target proteins, which suggests that it may have an effect on the interaction between drugs and their target proteins. Furthermore, this compound has been found to have an effect on the pharmacokinetics of drugs, as it is known to be a substrate for certain drug-metabolizing enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine in laboratory experiments has several advantages. First, it is a relatively easy compound to synthesize, which makes it convenient for use in experiments. Additionally, this compound has been found to have a range of biochemical and physiological effects, which makes it useful for studying the mechanism of action of certain drugs. Finally, this compound has been found to bind to certain target proteins, which makes it useful for studying the interaction between drugs and their target proteins.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not known to have any therapeutic effects, which limits its use in experiments that are focused on drug discovery. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experiments. Finally, the effects of this compound on the pharmacokinetics of drugs are not fully understood, which makes it difficult to predict its effects in certain experiments.

Orientations Futures

The potential future directions for the use of 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine are numerous. First, further research could be conducted to better understand the mechanism of action of this compound, as well as its effects on the pharmacokinetics of drugs. Additionally, this compound could be used in experiments focused on drug discovery, as its biochemical and physiological effects could be studied in order to identify potential therapeutic effects. Finally, this compound could be used in experiments focused on studying the interaction between drugs and their target proteins, as it has been found to bind to certain target proteins.

Méthodes De Synthèse

The synthesis of 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine is typically achieved through a multi-step process. The first step involves the reaction of 3-bromobenzoyl chloride with piperazine in the presence of an aqueous base such as sodium hydroxide. This reaction forms the intermediate 4-[(3-bromobenzoyl)piperazin-1-yl]piperazine. The next step is the reaction of this intermediate with a pyrimidine base, such as 5-methyluracil, which yields 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine involves the reaction of 3-bromobenzoyl chloride with piperazine to form 4-(3-bromobenzoyl)piperazine, which is then reacted with 2-chloropyrimidine to yield the final product.", "Starting Materials": [ "3-bromobenzoyl chloride", "piperazine", "2-chloropyrimidine", "anhydrous potassium carbonate", "anhydrous dichloromethane", "anhydrous ethanol", "anhydrous diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-bromobenzoyl chloride (1.0 equiv) in anhydrous dichloromethane and add anhydrous potassium carbonate (1.2 equiv) to the solution. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add piperazine (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the potassium chloride byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the residue in anhydrous ethanol and add anhydrous diethyl ether to the solution. Collect the resulting solid by filtration and dry under vacuum to obtain 4-(3-bromobenzoyl)piperazine.", "Step 5: Dissolve 4-(3-bromobenzoyl)piperazine (1.0 equiv) and 2-chloropyrimidine (1.1 equiv) in anhydrous dichloromethane and add anhydrous potassium carbonate (1.2 equiv) to the solution. Stir the mixture at room temperature for 24 hours.", "Step 6: Filter the reaction mixture to remove the potassium chloride byproduct and concentrate the filtrate under reduced pressure.", "Step 7: Dissolve the residue in anhydrous ethanol and add anhydrous diethyl ether to the solution. Collect the resulting solid by filtration and dry under vacuum to obtain 4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine." ] }

Numéro CAS

2731009-33-7

Nom du produit

4-[4-(3-bromobenzoyl)piperazin-1-yl]pyrimidine

Formule moléculaire

C15H15BrN4O

Poids moléculaire

347.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.